molecular formula C20H14FN3O3S B2620883 4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 307541-42-0

4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2620883
CAS No.: 307541-42-0
M. Wt: 395.41
InChI Key: JAKMIOWFRLYOAX-UHFFFAOYSA-N
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Description

4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a chemical compound offered for research purposes. Compounds featuring the 1,3,4-thiadiazole ring system are of significant interest in medicinal chemistry, particularly in oncology research. The 1,3,4-thiadiazole moiety is known to function as a bioisostere of pyrimidine bases, which can allow such compounds to interfere with critical cellular processes like DNA replication in cancer cells . Furthermore, structurally similar pyrrol-2-one derivatives have been investigated as potent inhibitors of the enzyme poly(ADP-ribose) polymerase (PARP) . PARP inhibitors are a major focus in cancer research, showing promise for the treatment of various cancers, particularly in patients with specific genetic mutations like BRCA, and are also being explored for cardiovascular and neurodegenerative diseases, and as sensitizing agents for radiation and chemotherapy . This combination of structural features makes this compound a valuable scaffold for investigating new therapeutic strategies in early-stage discovery research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3S/c1-11-2-4-12(5-3-11)16-15(17(25)13-6-8-14(21)9-7-13)18(26)19(27)24(16)20-23-22-10-28-20/h2-10,16,25H,1H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKUSTKOEXVHOS-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole core, followed by the introduction of the fluorobenzoyl and thiadiazolyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group.

    Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the fluorine atom could result in a variety of substituted benzoyl derivatives.

Scientific Research Applications

Structural Overview

The compound consists of several key functional groups:

  • Pyrrolone Backbone : Central to its structure.
  • Fluorobenzoyl Moiety : Contributes to its chemical reactivity.
  • Thiadiazole Ring : Known for its biological activity.
  • Hydroxy Group : Enhances solubility and reactivity.

Molecular Formula

The molecular formula of the compound is C20H14FN3O3SC_{20}H_{14}FN_3O_3S with a molecular weight of 395.4 g/mol.

Structural Representation

The structural representation can be visualized as follows:4 4 fluorobenzoyl 3 hydroxy 1 1 3 4 thiadiazol 2 yl 5 p tolyl 1H pyrrol 2 5H one\text{4 4 fluorobenzoyl 3 hydroxy 1 1 3 4 thiadiazol 2 yl 5 p tolyl 1H pyrrol 2 5H one}

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles can effectively inhibit bacterial growth and possess antifungal activity. The incorporation of the thiadiazole moiety in this compound suggests potential effectiveness against various pathogens .

Anticancer Properties

Thiadiazole derivatives have also been explored for their anticancer activities. The compound's ability to interact with specific molecular targets may lead to the development of new anticancer agents. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells .

Agrochemicals

The potential use of this compound in agrochemicals is noteworthy due to its structural features that may confer herbicidal or pesticidal properties. Compounds with similar structures have been reported to show efficacy against certain pests and diseases affecting crops.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of new polymers or coatings that require specific chemical resistance or durability. Its reactivity could be harnessed in creating materials with tailored properties for industrial applications.

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Research demonstrated that a related thiadiazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the thiadiazole ring in enhancing biological activity, suggesting that our compound may exhibit similar effects .

Case Study 2: Anticancer Activity

Research published in Journal of Medicinal Chemistry explored various pyrrolone derivatives for their anticancer properties. The findings indicated that modifications on the pyrrolone core significantly affected cytotoxicity against cancer cell lines, underscoring the potential application of our compound as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Halogen Substitution on the Benzoyl Group

  • 4-(4-Chlorobenzoyl) analogue (C21H16ClN3O3S, MW 425.89): Replacing fluorine with chlorine increases molecular weight and polarizability. The chloro derivative exhibits antimicrobial activity, suggesting halogen choice impacts bioactivity. The larger van der Waals radius of chlorine may enhance hydrophobic interactions in binding pockets .
  • Its smaller size could reduce steric hindrance in enzyme binding sites .

Thiadiazole Substituents

  • However, steric effects may reduce solubility in aqueous media .
  • Unsubstituted 1,3,4-thiadiazole (target compound) : The absence of a methyl group may improve solubility but reduce metabolic stability due to faster oxidation of the thiadiazole ring .

Aryl Group Variations

  • Furan-2-carbonyl analogue (C19H15N3O4S, MW 405.41): Replacing fluorobenzoyl with a furan ring introduces an oxygen atom, altering electronic distribution. The furan’s planar structure may enhance π-π stacking but reduce stability under acidic conditions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Solubility Trends
Target compound C21H15FN3O3S 408.43 4-Fluorobenzoyl, p-tolyl Not reported Moderate in DMF
4-(4-Chlorobenzoyl) analogue C21H16ClN3O3S 425.89 4-Chlorobenzoyl, 5-methylthiadiazole 252–255 Low in water, high in DMSO
Furan-2-carbonyl analogue C19H15N3O4S 405.41 Furan-2-carbonyl Not reported High in THF, low in water
4-Butoxybenzoyl analogue C26H27N3O4S 477.58 4-Butoxybenzoyl, 4-chlorophenyl Not reported Low in water, soluble in DMF

Biological Activity

The compound 4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features, including a pyrrolone backbone and various functional groups, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C20H14FN3O3SC_{20}H_{14}FN_3O_3S, with a molecular weight of 395.4 g/mol. The structure includes:

  • A pyrrolone core.
  • A fluorobenzoyl moiety.
  • A thiadiazole ring.
  • A hydroxy group.

These components contribute to its biological activity through various mechanisms.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of multiple functional groups allows for various types of chemical interactions, including:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Electrostatic interactions

These interactions can modulate the activity of biological pathways relevant to disease processes.

Cytotoxic Properties

Research has indicated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, Alam et al. (2020) reported that several thiadiazole derivatives showed promising anticancer activity against human cancer cell lines such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells . The compound's structure suggests it may similarly inhibit cancer cell growth.

Comparative Activity Table

CompoundCell Line TestedIC50 Value (µg/mL)Notable Activity
4-(4-fluorobenzoyl)-3-hydroxy...SK-MEL-2TBDAnticancer
N-(4-acetyl...SK-MEL-24.27Highest inhibition
Compound 23VariousTBDAntiproliferative

Case Studies and Research Findings

  • Anticancer Evaluation : A study evaluated the anticancer activity of several thiadiazole derivatives, revealing that certain substitutions on the phenyl ring significantly influenced their cytotoxic potency. The most active compounds induced apoptosis in cancer cells via caspase activation .
  • Structure–Activity Relationship (SAR) : The nature of substituents on the thiadiazole ring was found to be critical for enhancing biological activity. For instance, modifications that increased hydrophobicity or electron-withdrawing properties improved anticancer efficacy .
  • Molecular Docking Studies : Computational studies have suggested potential binding interactions between this compound and key enzymes involved in cancer metabolism, providing insights into its mechanism of action.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of precursors containing fluorobenzoyl, thiadiazole, and p-tolyl groups. Key steps include:
  • Refluxing in ethanol for 2–3 hours to promote heterocyclic ring formation .
  • Recrystallization from a DMF–EtOH (1:1) mixture to improve purity and yield .
  • Monitoring reaction progress via TLC or HPLC to ensure intermediate formation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : A combination of techniques is recommended:
Technique Purpose Key Data Reference
¹H/¹³C NMR Confirm molecular structureChemical shifts for hydroxyl (δ ~10–12 ppm), aromatic protons (δ ~6.5–8.5 ppm)
FTIR Identify functional groupsStretching bands for C=O (~1700 cm⁻¹), O–H (~3200 cm⁻¹), and C–F (~1100 cm⁻¹)
X-ray crystallography Resolve stereochemistryBond angles, dihedral angles, and crystal packing data

Advanced Research Questions

Q. How can contradictory data in NMR analysis be resolved for this compound?

  • Methodological Answer : Contradictions (e.g., overlapping proton signals) can be addressed by:
  • Using 2D NMR (COSY, HSQC) to assign coupling patterns and resolve ambiguities .
  • Comparing experimental data with computational predictions (DFT calculations) .
  • Cross-validating with X-ray crystallography to confirm spatial arrangement of substituents .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer : SAR studies require systematic modifications:
  • Substituent variation : Replace p-tolyl with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess electronic effects .
  • Bioisosteric replacement : Swap the thiadiazole ring with triazole or oxadiazole to evaluate heterocycle contributions .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock) to predict binding interactions with target proteins .

Q. How can the stability of this compound under physiological conditions be evaluated?

  • Methodological Answer : Conduct accelerated stability studies :
  • Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours.
  • Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts.
  • Compare with control samples stored at –20°C .

Q. What crystallographic methods are suitable for resolving its solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction:
  • Grow crystals via slow evaporation in DCM/hexane or methanol/water.
  • Refine data (e.g., SHELXL) to determine bond lengths (e.g., C–F: ~1.34 Å) and angles .
  • Analyze hydrogen-bonding networks (e.g., O–H···N interactions) to explain packing motifs .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodological Answer :
  • Verify purity via HPLC (>95%) and elemental analysis (C, H, N within ±0.4% of theoretical) .
  • Replicate synthesis under inert atmosphere (N₂/Ar) to exclude oxidative side reactions .
  • Collaborate with independent labs for data cross-validation .

Experimental Design Considerations

Q. What in vitro assays are recommended for evaluating biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Use fluorogenic substrates to measure IC₅₀ against target enzymes (e.g., kinases) .
  • Cellular cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay .
  • Solubility optimization : Prepare DMSO stock solutions (<1% v/v) to avoid solvent interference .

Advanced Analytical Challenges

Q. How to elucidate the mechanism of thiadiazole ring participation in reactivity?

  • Methodological Answer :
  • Perform kinetic isotope effects (KIE) studies to identify rate-determining steps.
  • Use Hammett plots to correlate substituent effects on reaction rates .
  • Analyze intermediates via ESI-MS to track ring-opening/closure events .

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